Ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate

Description

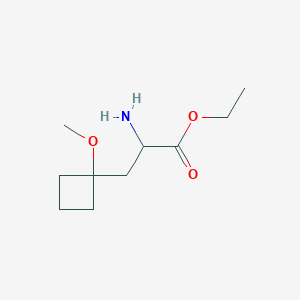

Ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate (CAS: 477584-83-1) is a cyclobutane-containing amino ester with a methoxy substituent on the cyclobutyl ring. This compound is structurally characterized by a propanoate backbone, where the α-carbon is bonded to an amino group (-NH₂), and the β-carbon is connected to a 1-methoxycyclobutyl moiety. Its synthesis typically involves multi-step reactions, including cyclobutane ring formation and esterification, though detailed synthetic protocols remain proprietary or underreported in open literature .

Properties

IUPAC Name |

ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-14-9(12)8(11)7-10(13-2)5-4-6-10/h8H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKLXWHPKOZUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1(CCC1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate typically involves the reaction of ethyl 2-amino-3-bromopropanoate with 1-methoxycyclobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methoxycyclobutyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

A. Drug Development

Ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate has been studied for its role as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties, making it a valuable compound in drug development.

B. Therapeutic Uses

Research indicates that derivatives of this compound may exhibit therapeutic effects against various diseases. For example, compounds similar to this compound have been evaluated for their efficacy in treating conditions such as inflammation and cancer due to their ability to interact with biological targets effectively.

Synthetic Methodologies

A. Synthesis Techniques

The synthesis of this compound involves various organic reactions, including:

- Amino Acid Derivatization : The compound can be synthesized through the modification of amino acids, which allows for the introduction of specific functional groups that enhance its biological activity.

- Cyclization Reactions : The incorporation of cyclobutyl moieties through cyclization reactions contributes to the compound's structural complexity and potential activity.

Biological Evaluations

A. Antimicrobial Activity

Studies have shown that compounds related to this compound possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, revealing promising results in inhibiting growth and demonstrating potential as new antimicrobial agents.

B. Cytotoxicity Studies

In vitro cytotoxicity assays indicate that certain derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutic agents.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study A | Demonstrated the synthesis of derivatives with enhanced antimicrobial properties | Potential use in antibiotic formulations |

| Study B | Evaluated cytotoxic effects on cancer cell lines | Development of targeted cancer therapies |

| Study C | Investigated the anti-inflammatory effects of related compounds | Treatment options for inflammatory diseases |

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Key Differences and Trends

Substituent Effects :

- The 1-methoxycyclobutyl group in the target compound introduces steric hindrance and polarity compared to unsubstituted cyclobutyl (394735-17-2) or oxane (62621-18-5) analogs. The methoxy group may enhance solubility in polar solvents but reduce stability under acidic conditions .

- Cyclohexyl-substituted analogs (321328-63-6) exhibit greater hydrophobicity, favoring lipid membrane permeability in drug design .

Synthetic Accessibility: Ethyl 2-amino-3-cyclobutylpropanoate (394735-17-2) has a well-documented synthesis route with 85% yield, whereas the methoxy-substituted variant lacks publicly available optimization data, suggesting synthetic challenges in introducing the methoxy group .

Physicochemical Properties: Cyclobutane rings generally increase rigidity and reduce conformational flexibility compared to cyclohexane or oxane systems. This rigidity may improve binding specificity in receptor-targeted applications . Retention and migration times in chromatographic analyses (e.g., HPLC) are influenced by substituent polarity. Methoxycyclobutyl derivatives are expected to elute earlier than nonpolar analogs like cyclohexylpropanoates, based on trends observed in similar esters .

Ionization and Dimerization: Amino esters often form protonated molecules or dimers in ionization processes. The methoxy group in the target compound may stabilize such dimers, similar to ethyl hexanoate and other esters with high dipole moments .

Biological Activity

Ethyl 2-amino-3-(1-methoxycyclobutyl)propanoate, also known as 2-amino-3-(1-methoxycyclobutyl)propanoic acid, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₅NO₃

- SMILES Representation : COC1(CCC1)CC(C(=O)O)N

- InChIKey : QKFLWCDALDONOJ-UHFFFAOYSA-N

The compound features a methoxy group attached to a cyclobutane structure, which may influence its biological interactions and pharmacokinetic properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

1. Neuroprotective Effects

Studies suggest that compounds with similar structures exhibit neuroprotective properties. They may modulate neurotransmitter systems, particularly the NMDA receptor pathway, which is crucial for synaptic plasticity and memory function. This suggests a potential role in treating neurodegenerative diseases.

2. Antimicrobial Activity

Preliminary data indicate that derivatives of amino acid esters can possess antimicrobial properties. This compound may show efficacy against various bacterial strains, although specific studies are required to quantify this activity.

3. Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory effects, similar to other amino acid derivatives. This could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of existing literature highlights several key findings related to the biological activity of this compound:

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing excitatory neurotransmission.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.

- Membrane Interaction : The methoxy group may enhance membrane permeability, facilitating cellular uptake and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.